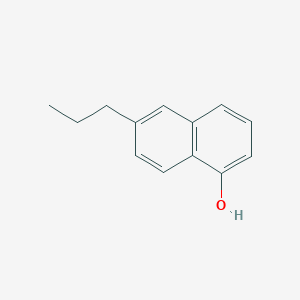
6-Propylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is notable for its unique structure, where a propyl group is attached to the naphthalene ring at the 6th position, and a hydroxyl group is attached at the 1st position. Naphthalenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnaphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with propyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where naphthalene derivatives are subjected to alkylation reactions in the presence of metal catalysts. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Propylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products:
Oxidation: 6-Propylnaphthalen-1-one or 6-propylnaphthalene-1-carboxylic acid.
Reduction: 6-Propylnaphthalene.
Substitution: 6-Propylnaphthalen-1-yl chloride or 6-propylnaphthalen-1-amine
Applications De Recherche Scientifique
6-Propylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 6-Propylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Naphthalen-1-ol: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
6-Methylnaphthalen-1-ol: Similar structure with a methyl group instead of a propyl group, resulting in different reactivity and applications.
6-Ethylnaphthalen-1-ol: Similar structure with an ethyl group, offering a middle ground between the methyl and propyl derivatives.
Uniqueness: 6-Propylnaphthalen-1-ol is unique due to the presence of the propyl group, which influences its hydrophobicity, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
650628-08-3 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-propylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14/h3,5-9,14H,2,4H2,1H3 |
Clé InChI |
KEPJSFJUJJUGPM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

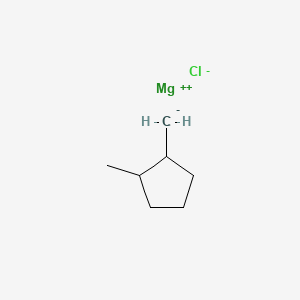
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
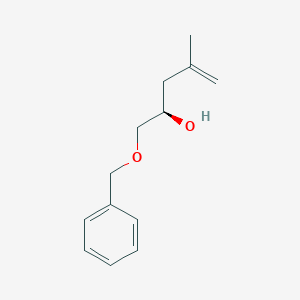
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)

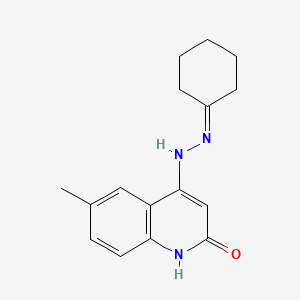

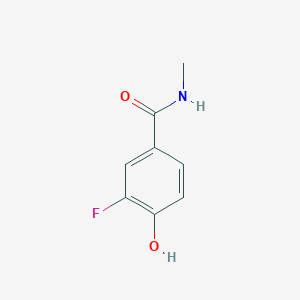
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)



